Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate
Overview
Description
“Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate” is a chemical compound. It belongs to the class of organic compounds known as thiophene carboxylic acids and derivatives . These are compounds containing a thiophene ring which bears a carboxylic acid.
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C12H9ClO2S . It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 252.72 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Chemical Reactions and Synthesis
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate and related compounds have been extensively studied for their chemical properties and reactions. One study demonstrated that methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained through straightforward halogenation, react with alcohols to yield thiophene-2,4-diols. These compounds can further be transformed into ethers of thiotetronic and α-halogenothiotetronic acids through O-alkylation and alkaline hydrolysis (Corral & Lissavetzky, 1984).
Photochemical Behavior
In another study, the photochemical behavior of halogeno-thiophenes, including methyl 5-halogenothiophene-2-carboxylate, was investigated. The study found that while some thiophene derivatives were unreactive, others like methyl 5-iodothiophene-2-carboxylate could produce aryl and heteroaryl derivatives through irradiation in the presence of aromatic substrates (D’Auria et al., 1989).
Applications in Organic Synthesis
Methyl thiophene-2-carboxylate has been used as a synthetic equivalent in organic synthesis. It was shown to react regioselectively with aldehydes, ketones, and conjugated esters in reactions promoted by samarium diiodide, leading to long-chain esters with remote hydroxyl and carboxyl groups (Yang et al., 2000).
Metal-Organic Frameworks
A study reported the construction of thiophene-based metal-organic frameworks (MOFs) that demonstrated efficient luminescent sensory materials for environmental contaminants. These frameworks utilized thiophene-functionalized dicarboxylic acid and exhibited potential in trapping pesticides from waste solutions (Zhao et al., 2017).
Antimicrobial and Anticancer Activity
Thiophene derivatives, including those related to this compound, have shown potential antimicrobial and anticancer activities. For instance, a study synthesized novel thiophene and benzothiophene derivatives with observed anti-proliferative activity against various cancer cell lines (Mohareb et al., 2016).
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the synthesis of new thiophene derivatives and the exploration of their biological activities.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCUTYCKIFLPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384947 | |
Record name | methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649569-56-2 | |
Record name | methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.